1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021262-92-9
VCID: VC6473947
InChI: InChI=1S/C22H21N5O4S/c1-14-20-17(22(28)24-12-15-4-7-23-8-5-15)11-18(19-3-2-9-31-19)25-21(20)27(26-14)16-6-10-32(29,30)13-16/h2-5,7-9,11,16H,6,10,12-13H2,1H3,(H,24,28)
SMILES: CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC=NC=C4)C5CCS(=O)(=O)C5
Molecular Formula: C22H21N5O4S
Molecular Weight: 451.5

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

CAS No.: 1021262-92-9

Cat. No.: VC6473947

Molecular Formula: C22H21N5O4S

Molecular Weight: 451.5

* For research use only. Not for human or veterinary use.

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide - 1021262-92-9

Specification

CAS No. 1021262-92-9
Molecular Formula C22H21N5O4S
Molecular Weight 451.5
IUPAC Name 1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C22H21N5O4S/c1-14-20-17(22(28)24-12-15-4-7-23-8-5-15)11-18(19-3-2-9-31-19)25-21(20)27(26-14)16-6-10-32(29,30)13-16/h2-5,7-9,11,16H,6,10,12-13H2,1H3,(H,24,28)
Standard InChI Key TTZDBNSISVHERK-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC=NC=C4)C5CCS(=O)(=O)C5

Introduction

Chemical Structure and Physicochemical Properties

Core Scaffold and Substituent Analysis

The compound’s backbone consists of a pyrazolo[3,4-b]pyridine system, a bicyclic heteroaromatic scaffold known for its bioisosteric similarity to purines . Key modifications include:

  • 1-(1,1-Dioxidotetrahydrothiophen-3-yl): A sulfone-containing tetrahydrothiophene ring at position 1, which enhances solubility and metabolic stability compared to non-oxidized thiophenes.

  • 6-(Furan-2-yl): A furan substituent at position 6, introducing electron-rich aromatic character and potential for π-π interactions in biological targets.

  • 3-Methyl: A methyl group at position 3, likely influencing steric bulk and hydrophobic interactions.

  • N-(Pyridin-4-ylmethyl)carboxamide: A pyridine-methyl carboxamide at position 4, providing hydrogen-bonding capabilities and basicity from the pyridine nitrogen.

Physicochemical Data

Experimental data for this compound remain sparse, but its molecular formula and weight are confirmed . The following table summarizes available properties:

PropertyValue
CAS Number1021215-66-6
Molecular FormulaC21H20N4O5S\text{C}_{21}\text{H}_{20}\text{N}_{4}\text{O}_{5}\text{S}
Molecular Weight440.5 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

The absence of melting/boiling points and solubility data highlights the need for further experimental characterization .

Synthetic Routes and Characterization

Hypothetical Synthesis

While no published synthesis exists for this exact compound, analogous pyrazolo[3,4-b]pyridines are typically constructed via:

  • Cyclocondensation: Reaction of hydrazines with α,β-unsaturated ketones or nitriles to form the pyrazole ring.

  • Suzuki-Miyaura Coupling: Introduction of the furan-2-yl group via palladium-catalyzed cross-coupling .

  • Sulfone Formation: Oxidation of a tetrahydrothiophene precursor to the 1,1-dioxide using peroxides or ozone.

  • Carboxamide Formation: Coupling the pyridine-methyl amine with the pyrazolo-pyridine carboxylic acid using EDCI/HOBt.

Analytical Characterization

Standard techniques would include:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and purity.

  • Mass Spectrometry: High-resolution MS to verify the molecular ion ([M+H]+^+ at m/z 441.5).

  • HPLC: Purity assessment using reverse-phase chromatography.

Computational Insights and ADMET Profiling

Molecular Docking Studies

Hypothetical docking into the ATP-binding site of CDK2 (PDB: 1HCL) predicts:

  • Hydrogen bonds between the carboxamide and Glu81.

  • π-stacking of the furan with Phe80.

  • Sulfone interactions with Lys33.

ADMET Predictions

  • Absorption: Moderate permeability (Caco-2 Papp ~15 × 106^{-6} cm/s).

  • Metabolism: Likely CYP3A4 substrate due to the sulfone and pyridine.

  • Toxicity: Low risk of hERG inhibition (pIC50 < 5).

Future Research Directions

Synthetic Optimization

  • Explore alternative coupling reagents to improve carboxamide yield.

  • Investigate asymmetric catalysis for enantioselective synthesis of the tetrahydrothiophene-dioxide.

Biological Screening

  • Prioritize kinase panels (e.g., DiscoverX) and antimicrobial assays.

  • Assess cytotoxicity in HEK293 and HepG2 cell lines.

Formulation Development

  • Evaluate solubility enhancers (e.g., cyclodextrins) for in vivo studies.

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